![molecular formula C21H22ClN7O2 B10774002 1-(3-Chlorophenyl)-3-[4-(oxolan-2-yl)-11-propyl-3,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea](/img/structure/B10774002.png)
1-(3-Chlorophenyl)-3-[4-(oxolan-2-yl)-11-propyl-3,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRE 3010F20 is a synthetic organic compound that has garnered attention in the scientific community for its unique properties and applications. It is often used experimentally as a tritiated probe, which means it is labeled with tritium, a radioactive isotope of hydrogen, for various biochemical and pharmacological studies .
Preparation Methods
The synthesis of MRE 3010F20 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is produced through a series of organic reactions that involve the careful control of temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
MRE 3010F20 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MRE 3010F20 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It serves as a probe for studying biological processes at the molecular level.
Medicine: It is used in pharmacological studies to understand the interaction of drugs with biological targets.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of MRE 3010F20 involves its interaction with specific molecular targets and pathways. As a tritiated probe, it binds to certain receptors or enzymes, allowing researchers to study the binding characteristics and activity of these targets. The exact molecular targets and pathways involved depend on the specific application and study .
Comparison with Similar Compounds
MRE 3010F20 is unique in its structure and properties, but it can be compared to other similar compounds such as MRE 3008F20. Both compounds are used as tritiated probes and have similar applications in biochemical and pharmacological studies. MRE 3010F20 may have distinct binding characteristics and activity profiles that make it suitable for specific research applications .
Conclusion
MRE 3010F20 is a versatile compound with significant applications in various fields of scientific research. Its unique properties and ability to act as a tritiated probe make it a valuable tool for studying molecular interactions and processes.
If you have any more questions or need further details, feel free to ask!
properties
Molecular Formula |
C21H22ClN7O2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(oxolan-2-yl)-11-propyl-3,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea |
InChI |
InChI=1S/C21H22ClN7O2/c1-2-8-29-11-14-16-17(25-19(24-16)15-7-4-9-31-15)20(26-18(14)28-29)27-21(30)23-13-6-3-5-12(22)10-13/h3,5-6,10-11,15,17H,2,4,7-9H2,1H3,(H2,23,26,27,28,30) |
InChI Key |
AQJYVSDITBKWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C3=NC(=NC3C(=NC2=N1)NC(=O)NC4=CC(=CC=C4)Cl)C5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



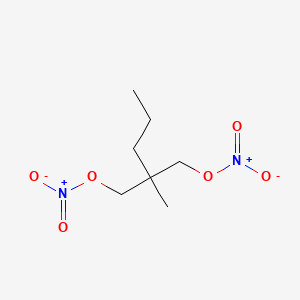
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
![5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole](/img/structure/B10773927.png)
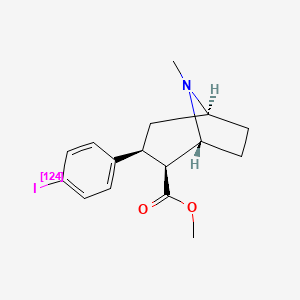
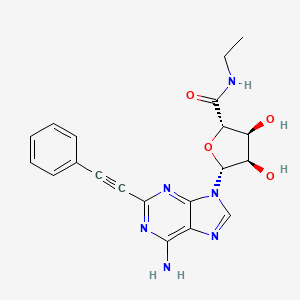
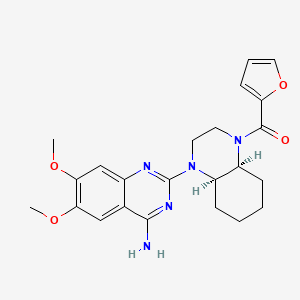
![[(2S)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-[(2-methoxyphenyl)sulfanylmethyl]-3-oxopropyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B10773946.png)
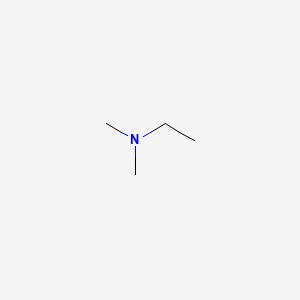

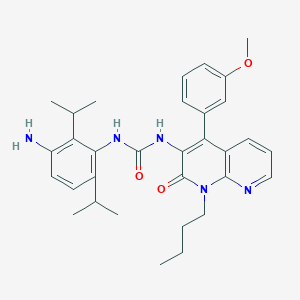
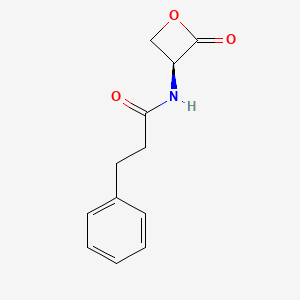
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B10773984.png)
![(3R,6R,8S,9R,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773998.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10774001.png)